O-Propargyl-Puromycin
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Overview
Description
O-Propargyl-Puromycin is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a sugar moiety, and a phenyl group with a prop-2-ynoxy substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Propargyl-Puromycin involves multiple steps, including the formation of the purine base, the sugar moiety, and the phenyl group with the prop-2-ynoxy substituent. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through glycosylation reactions.
Introduction of the Phenyl Group: The phenyl group with the prop-2-ynoxy substituent is introduced through a series of substitution reactions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups and the amino group.
Reduction: Reduction reactions can target the carbonyl groups and the double bonds within the molecule.
Substitution: The phenyl group with the prop-2-ynoxy substituent can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it useful in studying DNA and RNA synthesis.
Medicine: The compound has potential applications in drug development, particularly in designing antiviral and anticancer agents. Its ability to interact with nucleic acids and proteins makes it a candidate for therapeutic research.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of O-Propargyl-Puromycin involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure to the purine base and sugar moiety of the compound.
Thymidine: Another nucleoside with a similar sugar moiety but a different base.
Phenylpropanolamine: A compound with a phenyl group and an amino group, similar to the phenyl group in the compound.
Uniqueness: The uniqueness of O-Propargyl-Puromycin lies in its combination of a purine base, a sugar moiety, and a phenyl group with a prop-2-ynoxy substituent. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S,3R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18-,20?,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIGWQNNSJLQK-RPZJBKJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.